1-Bromo-2-(3,3,3-trifluoropropyl)benzene

Vue d'ensemble

Description

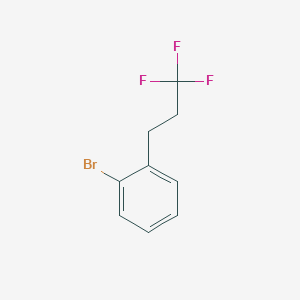

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C9H8BrF3 and a molecular weight of 253.06 g/mol. This compound features a benzene ring substituted with a bromo group and a trifluoropropyl group, making it a valuable intermediate in organic synthesis and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution (EAS): Bromination of 2-(3,3,3-trifluoropropyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Nucleophilic Substitution: Reaction of 1-bromobenzene with 3,3,3-trifluoropropyl halides under suitable conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction of the bromo group to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Replacement of the bromo group with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO2Cl2, and heat.

Reduction: LiAlH4 in ether, followed by hydrolysis.

Substitution: Amines or alcohols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 1-Bromo-2-(3,3,3-trifluoropropyl)benzoic acid or 1-Bromo-2-(3,3,3-trifluoropropyl)benzaldehyde.

Reduction: this compound to 1-phenyl-2-(3,3,3-trifluoropropyl)benzene.

Substitution: 1-(3,3,3-trifluoropropyl)benzene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Bromo-2-(3,3,3-trifluoropropyl)benzene has shown promise in medicinal chemistry, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in neurodegenerative diseases and cancer pathways. For instance, it has been linked to inhibiting β-secretase, an enzyme implicated in Alzheimer's disease .

- Neuroprotective Effects : Initial studies indicate that this compound may protect neuronal cells from damage caused by toxic agents like amyloid-beta peptides. In vitro studies have shown that it enhances the viability of astrocytes exposed to amyloid-beta .

- Anti-Proliferative Properties : Research suggests that this compound can inhibit the proliferation of certain cancer cell lines by modulating pathways associated with cell survival and apoptosis .

Materials Science

The unique trifluoropropyl group in this compound enhances its properties for use in materials science:

- Fluorinated Polymers : The incorporation of trifluoropropyl groups can improve the thermal and chemical stability of polymers. This makes the compound useful in developing high-performance materials for various industrial applications.

- Surface Modifications : The presence of bromine allows for further functionalization of surfaces, which can be beneficial in creating hydrophobic coatings or modifying surface properties for specific applications .

Neuroprotection Against Amyloid Toxicity

A study demonstrated that treatment with this compound significantly improved the viability of astrocytes exposed to amyloid-beta peptides (Aβ1-42). This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

Cancer Cell Proliferation Studies

Research indicated that this compound could inhibit the proliferation of specific cancer cell lines by modulating pathways associated with cell survival and apoptosis. These findings highlight its potential as a candidate for cancer therapy.

Mécanisme D'action

The mechanism by which 1-Bromo-2-(3,3,3-trifluoropropyl)benzene exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the biological system and the desired outcome.

Comparaison Avec Des Composés Similaires

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is unique due to its trifluoropropyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

1-Bromo-2-(trifluoromethyl)benzene: Lacks the propyl group, resulting in different reactivity and applications.

1-Bromo-2-(3,3,3-trifluoropropyl)toluene: Contains a methyl group instead of a hydrogen atom on the benzene ring, altering its properties and uses.

Activité Biologique

1-Bromo-2-(3,3,3-trifluoropropyl)benzene, with the molecular formula CHBrF and a molecular weight of 253.06 g/mol, is an organic compound characterized by its bromine and trifluoropropyl substituents on a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities.

- Molecular Structure : The presence of a bromine atom and a trifluoropropyl group influences the electronic properties of the compound, potentially affecting its reactivity and biological interactions.

- Physical Properties : It typically exhibits a boiling point around 64.8 °C and has a density of approximately 1.6 g/cm³.

Biological Activity

Research on this compound has indicated several areas of biological activity:

Antimicrobial Properties

Studies have shown that compounds containing bromine and trifluoromethyl groups can exhibit significant antimicrobial activity. For instance, related organofluorine compounds have demonstrated effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or inhibit enzyme functions .

Anticancer Activity

There is emerging evidence suggesting that halogenated compounds, including those with trifluoropropyl substituents, may possess anticancer properties. These compounds can interfere with cellular signaling pathways involved in proliferation and apoptosis. Specific studies have reported that similar fluorinated compounds exhibit antiproliferative effects on cancer cell lines without significant cytotoxicity towards normal cells .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial or cancerous cells, leading to inhibition of essential biological processes.

Case Studies

- Antimicrobial Activity : A study examining the effects of various organofluorine compounds found that certain derivatives showed high levels of inhibition against gram-positive bacteria while maintaining low toxicity levels . This suggests potential applications in developing new antimicrobial agents.

- Anticancer Screening : In a screening of fluorinated compounds for anticancer activity, this compound was included in a library of compounds tested against human cancer cell lines. Results indicated promising activity with IC values in the micromolar range .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

1-bromo-2-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGCAWKFSPJMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607224 | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-58-6 | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.